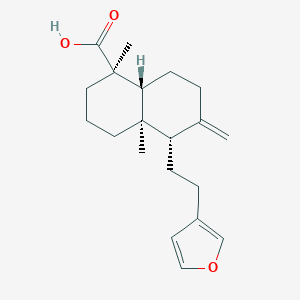
Polyaltic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polyaltic acid (PAA) is a biodegradable polymer that has gained significant attention in the scientific community due to its unique properties and potential applications. PAA is a water-soluble polymer that can be synthesized through various methods, including free radical polymerization and enzymatic polymerization.
Aplicaciones Científicas De Investigación
3D Printing and Biosensing Applications
Polylactic Acid in 3D Printing : Polylactic acid (PLA) is widely used in 3D printing due to its biodegradability and versatility. A notable application is the creation of proteinase-sculptured 3D-printed graphene/PLA electrodes for potential biosensing platforms. The biodegradability of PLA allows for controlled and reproducible sculpting of 3D-printed structures by enzymes, leading to the development of sensitive electroactive platforms. These platforms have potential applications in biosensing, demonstrating the integration of biotechnological processes with 3D printing manufacturing procedures (Manzanares-Palenzuela et al., 2019).
Biomedical Applications
Biodegradability and Environmental Impact : PLA stands out for its biodegradability, decomposing into environmentally friendly products like H2O, CO2, and humus. It's increasingly being utilized as a viable alternative to petrochemical-based plastics, with applications in paper coating, fibers, films, and packaging due to its unique physical properties (Drumright et al., 2000).
Drug Delivery and Tissue Engineering : PLA's excellent biocompatibility and biodegradability make it a preferred material in drug delivery systems, implants, and tissue engineering. It has been FDA-approved for biomedical applications, with properties such as controlled degradation kinetics and tunable molecular composition enhancing its suitability for various medical devices (Hamad et al., 2015).
Nanocomposites in Biomedicine : PLA-based nanocomposites have been extensively investigated for biomedical applications. These nanocomposites improve the properties of pure PLA, making them suitable for applications such as bone substitute and repair, tissue engineering, and drug delivery systems (Sha et al., 2016).
Propiedades
Número CAS |
10267-14-8 |
|---|---|
Nombre del producto |
Polyaltic Acid |
Fórmula molecular |
C20H28O3 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-14-5-8-17-19(2,10-4-11-20(17,3)18(21)22)16(14)7-6-15-9-12-23-13-15/h9,12-13,16-17H,1,4-8,10-11H2,2-3H3,(H,21,22)/t16-,17+,19+,20+/m0/s1 |
Clave InChI |
ZQHJXKYYELWEOK-ONCXSQPRSA-N |
SMILES isomérico |
C[C@]12CCC[C@@]([C@@H]1CCC(=C)[C@@H]2CCC3=COC=C3)(C)C(=O)O |
SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O |
SMILES canónico |
CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



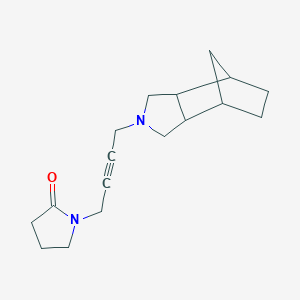
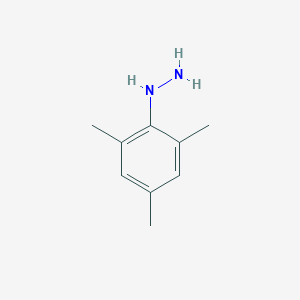
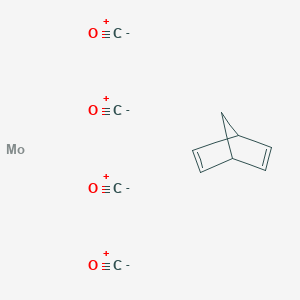
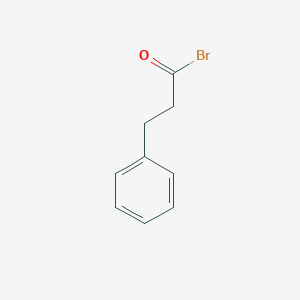
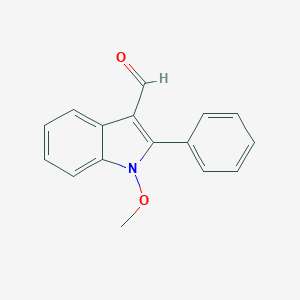
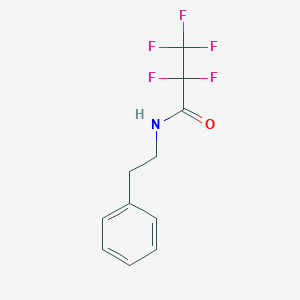
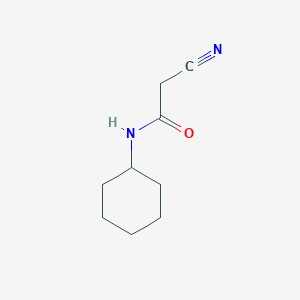
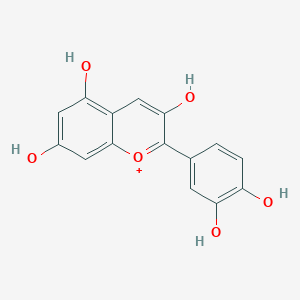
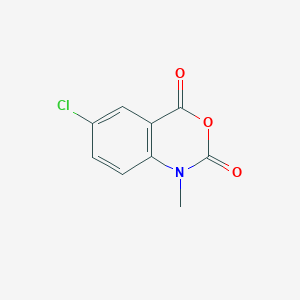
![Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-](/img/structure/B77936.png)
![5H-Thieno[3,2-b]thiopyran](/img/structure/B77937.png)
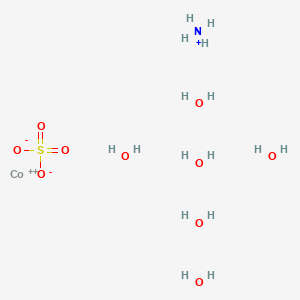
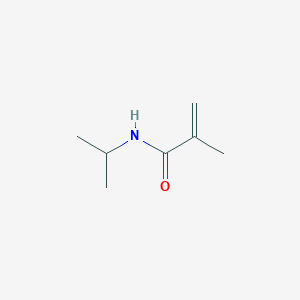
![8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine](/img/structure/B77944.png)